2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole
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Overview
Description
2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole is a heterocyclic organic compound with a pyrrole ring structure. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals. This compound is characterized by the presence of ethyl, isopropyl, and methyl substituents on the pyrrole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethyl and isopropyl Grignard reagents under anhydrous conditions. The reaction typically requires a catalyst such as copper(I) iodide and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Pyrrole-2,3-diones.
Reduction: Dihydropyrrole derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methyl-1H-pyrrole: Similar structure but lacks the isopropyl group.
2,4-Dimethyl-1H-pyrrole: Contains two methyl groups instead of ethyl and isopropyl groups.
1H-Pyrrole, 2-ethyl-1-methyl: Similar but with a different substitution pattern.
Uniqueness
2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl, isopropyl, and methyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H17N |
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Molecular Weight |
151.25 g/mol |
IUPAC Name |
2-ethyl-4-methyl-1-propan-2-ylpyrrole |
InChI |
InChI=1S/C10H17N/c1-5-10-6-9(4)7-11(10)8(2)3/h6-8H,5H2,1-4H3 |
InChI Key |
OAUJNYPLSURXIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CN1C(C)C)C |
Origin of Product |
United States |
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